molecular formula C21H29NO4 B6127752 2-(3,4-dimethoxyphenyl)-N-(3-ethoxy-4-methoxybenzyl)-N-methylethanamine

2-(3,4-dimethoxyphenyl)-N-(3-ethoxy-4-methoxybenzyl)-N-methylethanamine

カタログ番号 B6127752
分子量: 359.5 g/mol
InChIキー: XYYJPVSTFSPXRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethoxyphenyl)-N-(3-ethoxy-4-methoxybenzyl)-N-methylethanamine, commonly known as GBR 12909, is a synthetic compound that belongs to the family of phenylethylamines. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake into the presynaptic neuron. GBR 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

GBR 12909 works by blocking the reuptake of dopamine into the presynaptic neuron, which results in increased levels of dopamine in the synaptic cleft. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, reward, and movement. By increasing dopamine levels, GBR 12909 can enhance dopamine signaling in the brain, which can improve motor function, reduce symptoms of ADHD, and have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have several biochemical and physiological effects in animal models. In addition to increasing dopamine levels in the brain, GBR 12909 has been shown to increase the levels of norepinephrine and serotonin, two other neurotransmitters that play a key role in the regulation of mood and behavior. GBR 12909 has also been shown to increase the expression of several genes that are involved in dopamine signaling and synaptic plasticity.

実験室実験の利点と制限

GBR 12909 has several advantages as a research tool in the field of neuroscience. It is a potent and selective dopamine reuptake inhibitor, which means that it can be used to study the role of dopamine in various neurological and psychiatric disorders. GBR 12909 has also been shown to have antidepressant and anxiolytic effects, which can be useful for studying the neurobiology of mood and anxiety disorders. However, GBR 12909 also has some limitations as a research tool. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. GBR 12909 also has the potential to be abused, which can limit its use in human studies.

将来の方向性

There are several future directions for research on GBR 12909. One area of interest is the development of new dopamine reuptake inhibitors that are more potent and selective than GBR 12909. Another area of interest is the use of GBR 12909 in combination with other drugs for the treatment of neurological and psychiatric disorders. For example, GBR 12909 has been shown to enhance the effects of L-DOPA, a drug used to treat Parkinson's disease. Finally, there is a need for further research on the long-term effects of GBR 12909 on the brain and behavior, particularly in the context of addiction and other substance use disorders.

合成法

GBR 12909 was first synthesized in the early 1990s by a team of researchers led by George R. Breese at the Duke University Medical Center. The synthesis of GBR 12909 involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide, followed by the reaction of the resulting compound with 3-ethoxy-4-methoxybenzyl chloride. The final step involves the reaction of the intermediate product with N-methyl-2-chloroethanamine to yield GBR 12909.

科学的研究の応用

GBR 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), depression, and addiction. In preclinical studies, GBR 12909 has been shown to increase dopamine levels in the brain, which can improve motor function in Parkinson's disease and reduce symptoms of ADHD. GBR 12909 has also been shown to have antidepressant and anxiolytic effects in animal models.

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-6-26-21-14-17(8-10-19(21)24-4)15-22(2)12-11-16-7-9-18(23-3)20(13-16)25-5/h7-10,13-14H,6,11-12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYJPVSTFSPXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。